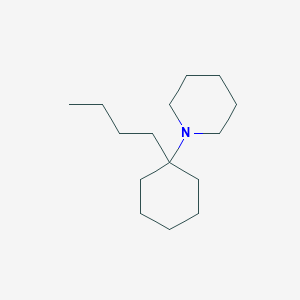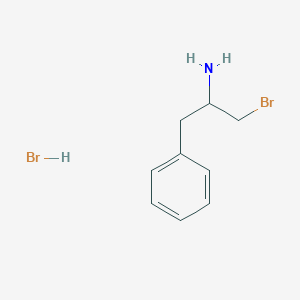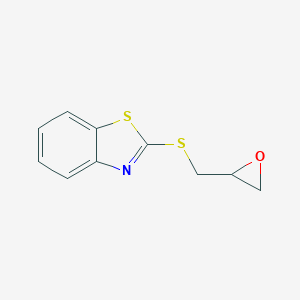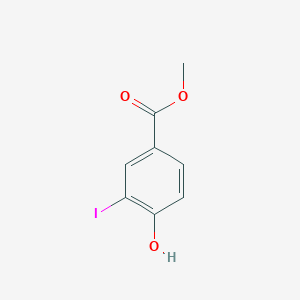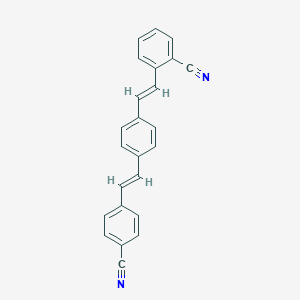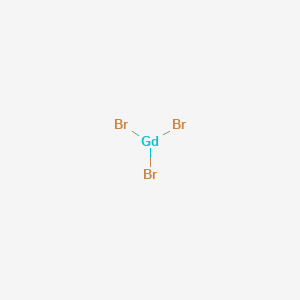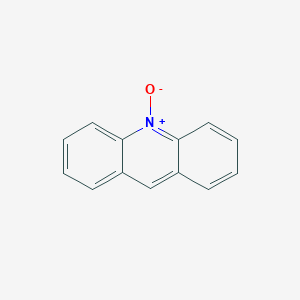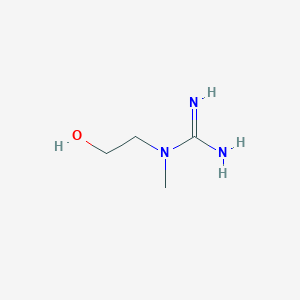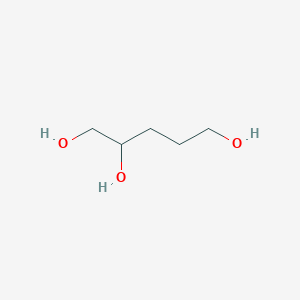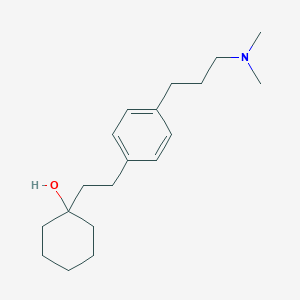
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)-, also known as CDPP, is a chemical compound that is used in scientific research. This compound has gained attention due to its potential use in the development of new drugs and therapies.
作用機序
The exact mechanism of action of Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- is not fully understood. However, it is believed to act through the modulation of various signaling pathways in cells. Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. It has also been shown to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
生化学的および生理学的効果
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has also been found to modulate the levels of various cytokines and growth factors in cells. Additionally, Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- is also highly soluble in water, which makes it easy to administer to cells or animals. However, Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has some limitations for use in lab experiments. It can be toxic at high concentrations and may have off-target effects on cells.
将来の方向性
There are several future directions for research on Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)-. One area of interest is the development of Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)--based therapies for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the exact mechanism of action of Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)-. Additionally, future studies could investigate the potential side effects of Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- and ways to mitigate these effects.
In conclusion, Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- is a promising compound for use in scientific research. It has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and depression. Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has various biochemical and physiological effects and can modulate various signaling pathways in cells. While Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has some limitations for use in lab experiments, there are several future directions for research on this compound.
合成法
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- can be synthesized through a multi-step process involving the reaction of cyclohexanone with p-(3-dimethylaminopropyl)phenethylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of steps including recrystallization and column chromatography.
科学的研究の応用
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and depression. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- has been shown to have antidepressant effects in animal models.
特性
CAS番号 |
14992-02-0 |
|---|---|
製品名 |
Cyclohexanol, 1-(p-(3-dimethylaminopropyl)phenethyl)- |
分子式 |
C19H31NO |
分子量 |
289.5 g/mol |
IUPAC名 |
1-[2-[4-[3-(dimethylamino)propyl]phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H31NO/c1-20(2)16-6-7-17-8-10-18(11-9-17)12-15-19(21)13-4-3-5-14-19/h8-11,21H,3-7,12-16H2,1-2H3 |
InChIキー |
PSNGXNGDQDSFIT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O |
正規SMILES |
CN(C)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O |
その他のCAS番号 |
14992-02-0 |
同義語 |
1-[p-[3-(Dimethylamino)propyl]phenethyl]-1-cyclohexanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



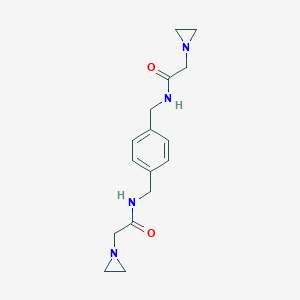

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)

